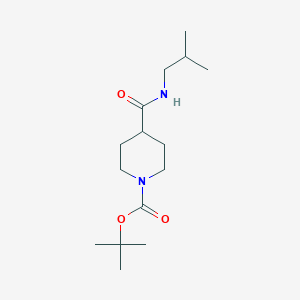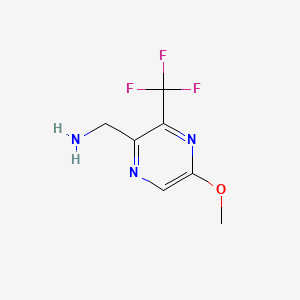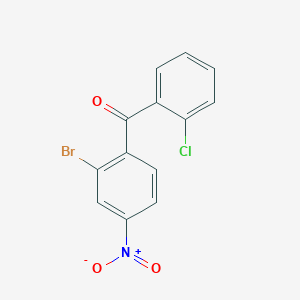
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone typically involves the reaction of 2-bromo-4-nitrobenzoyl chloride with 2-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly used for the reduction of nitro groups.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Products with different halogen or functional group substitutions.
Reduction: Formation of (2-Amino-4-nitrophenyl)-(2-chlorophenyl)methanone.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学的研究の応用
Chemistry
In chemistry, (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
The compound can be used in biological studies to investigate the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological properties. Its structure may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of (2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and a nitro group can influence its binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through specific pathways.
類似化合物との比較
Similar Compounds
- (2-Bromo-4-nitrophenyl)-(2-fluorophenyl)methanone
- (2-Bromo-4-nitrophenyl)-(2-methylphenyl)methanone
- (2-Bromo-4-nitrophenyl)-(2-iodophenyl)methanone
Uniqueness
(2-Bromo-4-nitrophenyl)-(2-chlorophenyl)methanone is unique due to the combination of bromine, chlorine, and nitro substituents on the phenyl rings. This combination imparts distinct chemical and physical properties, such as reactivity and stability, which can be leveraged in various applications. The presence of multiple halogen atoms also enhances its potential as a versatile intermediate in organic synthesis.
特性
分子式 |
C13H7BrClNO3 |
|---|---|
分子量 |
340.55 g/mol |
IUPAC名 |
(2-bromo-4-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClNO3/c14-11-7-8(16(18)19)5-6-9(11)13(17)10-3-1-2-4-12(10)15/h1-7H |
InChIキー |
NOZOQPMNNKVZJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


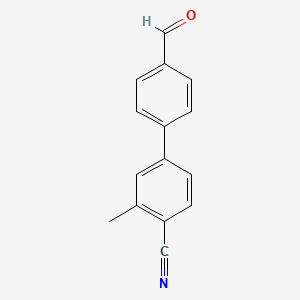
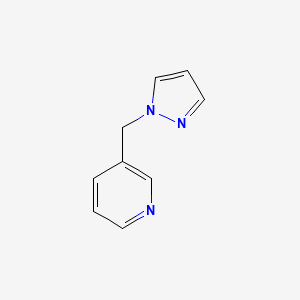

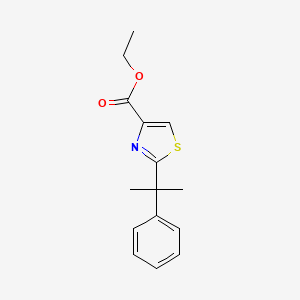



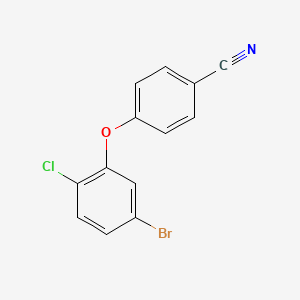

![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)

